Distinctive Bifunctional Reactivity: Azide vs. Amine Coupling Specificity
Azidoethyl-SS-ethylamine is specifically a heterobifunctional linker with a primary amine and an azide. This contrasts with analogs like Azidoethyl-SS-ethylalcohol, which requires activation of its hydroxyl group for conjugation, or Azidoethyl-SS-ethylazide, which lacks the amine handle for payload attachment . This specific amine-azide pairing is a defined and quantifiable structural difference. Vendor specifications confirm the compound is ≥95% pure (HPLC) with a primary amine (pKa ~10) and a terminal azide for CuAAC or SPAAC reactions .
| Evidence Dimension | Reactive Group Functionality |
|---|---|
| Target Compound Data | Primary Amine (-NH₂) and Azide (-N₃) |
| Comparator Or Baseline | Azidoethyl-SS-ethylalcohol: Primary Alcohol (-OH) and Azide (-N₃). Azidoethyl-SS-ethylazide: Two Azide (-N₃) groups. |
| Quantified Difference | The amine group is directly reactive with NHS esters and carboxylic acids, whereas the alcohol requires activation. The azide enables bioorthogonal conjugation absent in many other cleavable linkers (e.g., SMCC). |
| Conditions | Structural analysis and vendor specifications. |
Why This Matters
This specific combination provides a defined, high-yield conjugation strategy that is not possible with mono-functional or non-orthogonal linker alternatives.
